Cas no 5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-)

5438-08-4 structure
Nome del prodotto:5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-
- HMS2699O18; IFLab1_002947; 4-Thioxo-2-phenyl-3.4-dihydro-chinazolin; 2-phenyl-3H-quinazolin-4-thione; 2-phenyl-4-(cinnamylidene)-2-oxazolin-5-one; AC1LHI2T; 2-phenylqunazoline-4(3H)-thione; CTK2A2862; 2-Phenyl-3H-chinazolin-4-thion; 2-phenyl-4(3H)-quinazolinethione; 2-phenyl-4-(3-phenyl-allylidene)-4H-oxazol-5-one; 2-phenyl-3H-quinazoline-4-thione; SureCN9681998; HMS1420F21; REGID_for_CID_838258; 2-Phenyl-4-cinnamyliden-oxazolon-5; 4-Ci
- 5438-08-4
- 2-Phenyl-4-(3-phenylallylidene)oxazol-5(4H)-one
- E-PCO
- 2-Phenyl-(Z)-(4-(E)-cinnamylidene)oxazolin-5-one
- 93920-46-8
- (4E)-2-phenyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one
- AKOS000560807
- CCG-45640
- (4E)-2-phenyl-4-[(2E)-3-phenyl-2-propenylidene]-1,3-oxazol-5(4H)-one
- 2-Phenyl-(4-cinnamylidene)oxazolin-5-one
- 2-Phenyl-(E)-(4-(E)-cinnamylidene)oxazolin-5-one
- SR-01000635394-1
- 2-phenyl-4-(3-phenylprop-2-enylidene)-4,5-dihydro-1,3-oxazol-5-one
-
- Inchi: InChI=1S/C18H13NO2/c20-18-16(13-7-10-14-8-3-1-4-9-14)19-17(21-18)15-11-5-2-6-12-15/h1-13H/b10-7+,16-13+
- Chiave InChI: AYHSMADDXZUZBX-NJKRNUQASA-N
- Sorrisi: C1=CC=C(C=C1)C=CC=C2C(=O)OC(=N2)C3=CC=CC=C3
Proprietà calcolate
- Massa esatta: 275.09469
- Massa monoisotopica: 275.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 21
- Conta legami ruotabili: 3
- Complessità: 464
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.7Ų
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.12
- Punto di ebollizione: 427.7°Cat760mmHg
- Punto di infiammabilità: 189°C
- Indice di rifrazione: 1.593
- PSA: 38.66
5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)- Letteratura correlata
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
5438-08-4 (5(4H)-Oxazolone, 2-phenyl-4-(3-phenyl-2-propen-1-ylidene)-) Prodotti correlati
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 4964-69-6(5-Chloroquinaldine)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso